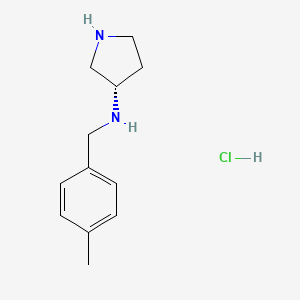

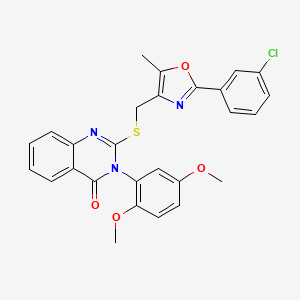

![molecular formula C9H18N2O B2505635 Octahidropirid[2,1-c]morfolin-3-ilmetanamina CAS No. 141815-05-6](/img/structure/B2505635.png)

Octahidropirid[2,1-c]morfolin-3-ilmetanamina

Descripción general

Descripción

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which combines elements of both pyridine and morpholine rings.

Aplicaciones Científicas De Investigación

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .

Mode of Action

This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through experimental studies .

Biochemical Pathways

Drugs can affect various biochemical pathways. For example, a drug might inhibit a key enzyme, altering the pathway’s output. This can be studied using techniques like metabolomics .

Pharmacokinetics

This involves the study of how the body affects a drug, in terms of absorption, distribution, metabolism, and excretion (ADME). This is usually studied in animal models before human trials .

Result of Action

This is the observable effect of the drug, which can be studied at the molecular, cellular, organ, and whole-body levels. Techniques used can range from molecular biology to clinical trials .

Action Environment

The environment can greatly affect a drug’s action. Factors such as temperature, pH, and the presence of other molecules can influence a drug’s stability and efficacy .

Please consult with a healthcare professional or a researcher for more specific and detailed information. It’s important to note that understanding a drug’s mechanism of action requires extensive research and is often a focus of pharmaceutical research .

Análisis Bioquímico

Biochemical Properties

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolic processing and potential therapeutic effects. The compound’s interaction with MAO, for instance, can influence the breakdown of neurotransmitters, thereby affecting neurological functions .

Cellular Effects

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways, particularly those involving neurotransmitters. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound’s influence on dopamine and serotonin pathways can alter neuronal activity and behavior .

Molecular Mechanism

The molecular mechanism of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as MAO, by binding to their active sites. This inhibition can prevent the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, the compound can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, potentially leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and reduce anxiety-like behaviors. At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include oxidation and conjugation reactions that facilitate the compound’s excretion from the body. The interactions with these enzymes can also affect the metabolic flux and levels of various metabolites .

Transport and Distribution

The transport and distribution of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations are crucial for its role in modulating cellular processes and biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Pyridomorpholine: Shares structural similarities but differs in specific functional groups.

Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

Octahydropyrido[2,1-c]morpholin-3-ylmethanamine stands out due to its unique combination of pyridine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHFOXXRWZPFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(OCC2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141815-05-6 | |

| Record name | 1-{octahydropyrido[2,1-c][1,4]oxazin-3-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

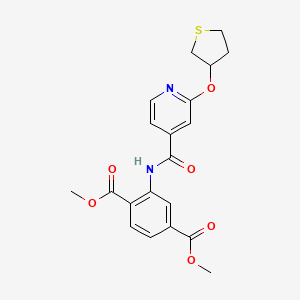

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)

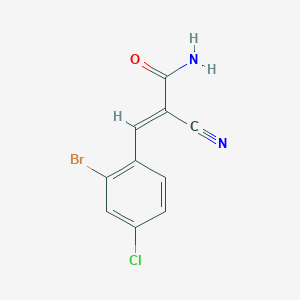

![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)

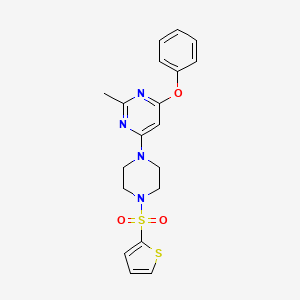

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2505568.png)

![(12Z)-12-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-en-1-ylidene]-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2505570.png)

![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)